An In-depth Technical Guide to the Chemical Properties of 2-Bromo-1-ethoxypropane
An In-depth Technical Guide to the Chemical Properties of 2-Bromo-1-ethoxypropane
For Researchers, Scientists, and Drug Development Professionals
December 21, 2025
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Bromo-1-ethoxypropane. Due to the limited availability of experimentally determined data for this specific compound, this guide incorporates computed data and relevant information on analogous compounds to offer a thorough profile for research and development applications.
Chemical Identity and Structure
2-Bromo-1-ethoxypropane is a halogenated ether with the chemical formula C₅H₁₁BrO. Its structure consists of a propane (B168953) backbone with a bromine atom at the second position and an ethoxy group at the first position.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 2-bromo-1-ethoxypropane[1][2] |
| CAS Number | 71385-98-3[1][2] |
| Molecular Formula | C₅H₁₁BrO[1][2] |
| Canonical SMILES | CCOCC(C)Br[2] |
| InChI | InChI=1S/C5H11BrO/c1-3-7-4-5(2)6/h5H,3-4H2,1-2H3[1][2] |
| InChIKey | YYNGILKSMUSKNG-UHFFFAOYSA-N[2] |
Physicochemical Properties
Table 2: Computed Physicochemical Properties of 2-Bromo-1-ethoxypropane
| Property | Value | Source |
| Molecular Weight | 167.04 g/mol | PubChem[2] |
| Exact Mass | 165.99933 Da | PubChem[2] |
| XLogP3-AA | 1.6 | PubChem[2] |
| Hydrogen Bond Donor Count | 0 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[2] |
| Rotatable Bond Count | 3 | PubChem[1] |
| Topological Polar Surface Area | 9.2 Ų | PubChem[2] |
Table 3: Experimental Physicochemical Properties of the Isomer 2-(2-bromoethoxy)propane (B1275696) (CAS: 54149-16-5)
| Property | Value |
| Appearance | Colorless liquid[3] |
| Boiling Point | 139.9-140.2 °C (at 743 Torr)[3] |
| Density | 1.2609 g/cm³[3] |
| Flash Point | 54.3 °C[3] |
| Refractive Index | 1.441[3] |
| Vapor Pressure | 5.28 mmHg at 25°C[3] |
Chemical Reactivity and Synthesis
2-Bromo-1-ethoxypropane is expected to undergo reactions typical of alkyl halides, such as nucleophilic substitution and elimination reactions. The presence of the ether linkage is relatively stable under neutral and basic conditions but can be cleaved by strong acids like HBr or HI.[4][5][6][7][8]
Proposed Synthesis Protocol
A plausible method for the synthesis of 2-Bromo-1-ethoxypropane is the bromination of 1-ethoxy-2-propanol (B74678) using a suitable brominating agent, such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). The following is a generalized experimental protocol based on standard organic chemistry procedures.
Objective: To synthesize 2-Bromo-1-ethoxypropane from 1-ethoxy-2-propanol.
Materials:
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1-ethoxy-2-propanol
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Phosphorus tribromide (PBr₃) or concentrated Hydrobromic acid (HBr)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
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Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate
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Round-bottom flask
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Reflux condenser
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Dropping funnel
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Separatory funnel
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Distillation apparatus
Methodology:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, place 1-ethoxy-2-propanol dissolved in a suitable anhydrous solvent like diethyl ether. The flask should be cooled in an ice bath.
-
Addition of Brominating Agent: Slowly add the brominating agent (e.g., PBr₃) dropwise to the cooled solution of the alcohol with continuous stirring. The temperature should be maintained at 0-5 °C during the addition.
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Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for a specified period to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up: After the reaction is complete, the mixture is cooled to room temperature. The excess brominating agent is quenched by the slow addition of water.
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Extraction: The reaction mixture is transferred to a separatory funnel. The organic layer is washed sequentially with water, saturated sodium bicarbonate solution, and brine.
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Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
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Purification: The crude product is purified by fractional distillation under reduced pressure to obtain pure 2-Bromo-1-ethoxypropane.
Figure 1: Proposed Synthesis Workflow for 2-Bromo-1-ethoxypropane
Caption: A logical workflow for the synthesis of 2-Bromo-1-ethoxypropane.
Spectral Data
No experimentally determined spectral data (NMR, IR, Mass Spectrometry) for 2-Bromo-1-ethoxypropane has been identified in the public domain. Researchers are advised to acquire this data on synthesized material to confirm its identity and purity.
Safety and Handling
Based on the GHS classification for 2-Bromo-1-ethoxypropane, the compound is considered a flammable liquid and vapor. It is also classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.
Table 4: GHS Hazard Classification for 2-Bromo-1-ethoxypropane
| Hazard Class | Category |
| Flammable liquids | 3 |
| Skin corrosion/irritation | 2 |
| Serious eye damage/eye irritation | 2A |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 |
Source: PubChem[2]
Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Logical Relationships in Reactivity
The chemical behavior of 2-Bromo-1-ethoxypropane is dictated by the interplay of its functional groups. The following diagram illustrates the logical relationship between the compound's structure and its expected reactivity.
Figure 2: Reactivity Map of 2-Bromo-1-ethoxypropane
Caption: Key reaction pathways for 2-Bromo-1-ethoxypropane.
This guide serves as a foundational resource for professionals working with 2-Bromo-1-ethoxypropane. The provided data and protocols are intended to facilitate further research and development while emphasizing the need for experimental verification of the compound's properties.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 2-Bromo-1-ethoxypropane | C5H11BrO | CID 21312777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. transformationtutoring.com [transformationtutoring.com]
- 6. Reactions of Ethers-Ether Cleavage - Chemistry Steps [chemistrysteps.com]
- 7. quora.com [quora.com]
- 8. Video: Ethers to Alkyl Halides: Acidic Cleavage [jove.com]
